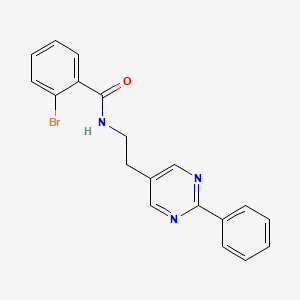

2-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrN3O/c20-17-9-5-4-8-16(17)19(24)21-11-10-14-12-22-18(23-13-14)15-6-2-1-3-7-15/h1-9,12-13H,10-11H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYVHGSXPQFJQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the bromination of a precursor molecule followed by coupling reactions to introduce the phenylpyrimidine and benzamide groups. Specific reaction conditions, such as the use of solvents like toluene and catalysts like iodine or tert-butyl hydroperoxide (TBHP), are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and potentially forming new products.

Coupling Reactions: The phenylpyrimidine and benzamide groups can engage in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: For substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Like sodium borohydride for reduction reactions.

Catalysts: Such as palladium or copper catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

Medicinal Chemistry

Drug Development:

2-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide serves as a valuable building block in the synthesis of potential drug candidates. Its structural features allow for modifications that can enhance pharmacological properties, making it suitable for targeting diseases such as cancer and microbial infections. The compound's bromo group and pyrimidine moiety are particularly significant for developing inhibitors of various biological targets.

Case Study:

A study focusing on the synthesis of pyrimidine derivatives demonstrated that compounds with similar structures exhibited promising anticancer activity. The incorporation of the phenylpyrimidine moiety was crucial for enhancing the selectivity and potency against specific cancer cell lines, indicating the potential of 2-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide as a lead compound in drug discovery .

Biological Studies

Mechanism of Action:

The compound is believed to interact with various biological targets, including enzymes and receptors. Its mechanism may involve modulation of signaling pathways related to cell growth and apoptosis. The presence of the bromine atom enhances its reactivity, allowing it to form stable complexes with target proteins.

Biological Activity Assessment:

Research has shown that derivatives of similar compounds exhibit significant biological activities, such as inhibition of protein kinases involved in tumor progression. This suggests that 2-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide could be further investigated for its potential as an inhibitor in therapeutic contexts .

Material Science

Development of New Materials:

The unique structure of 2-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide makes it suitable for applications in material science, particularly in the development of organic electronic materials. Its electronic properties can be exploited to create new materials with specific functionalities.

Synthetic Routes:

The synthesis of this compound typically involves bromination reactions followed by coupling reactions with phenylpyrimidine derivatives. Optimizing these synthetic routes can lead to improved yields and purity, facilitating its use in industrial applications .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they are crucial for understanding the compound’s therapeutic potential.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The following table summarizes key structural differences between 2-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide and selected analogues:

Key Observations:

Substituent Position and Electronic Effects :

- The target compound lacks electron-donating groups (e.g., methoxy in ), which could reduce its solubility compared to methoxy-containing analogues.

- Bromine at the ortho position (target vs. para-bromo in ) may sterically hinder interactions with flat binding pockets but enhance halogen bonding .

Heterocycle Diversity: Pyrimidine (target) vs. imidazopyrimidine () or pyrazole (): Pyrimidines often engage in π-π stacking and hydrogen bonding, while imidazopyrimidines may offer additional hydrogen-bonding sites due to fused rings .

Polarity and Solubility :

- Hydroxyethoxy and hydroxyethyl groups in dramatically increase hydrophilicity, suggesting superior aqueous solubility compared to the target compound .

Biological Activity

The compound 2-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is a nitrogen-containing molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through multiple mechanisms:

- Hydrogen Bonding : The compound can form hydrogen bonds with amino acid residues in target proteins, which is critical for its binding affinity and specificity.

- Noncovalent Interactions : Van der Waals forces and dipole-dipole interactions enhance the stability of the compound when bound to its target.

- Molecular Docking Studies : Computational studies suggest that the compound can effectively dock into active sites of enzymes, indicating potential inhibitory activity against specific biological pathways .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide. It has shown promising results in inhibiting the proliferation of various cancer cell lines.

- Case Study : A study evaluated the cytotoxic effects of this compound against human tumor cell lines, demonstrating an IC50 value comparable to established anticancer agents. The mechanism involved induction of apoptosis and disruption of cell cycle progression .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties.

- Findings : It exhibited significant activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) indicating effective inhibition. The presence of bromine in the structure was noted to enhance its antimicrobial efficacy compared to non-brominated analogs .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 2-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide:

| Substituent | Effect on Activity |

|---|---|

| Bromine | Enhances anticancer and antimicrobial activity |

| Phenyl Ring Substituents | Modulate binding affinity and selectivity |

| Alkyl Chain Length | Affects solubility and permeability |

Pharmacokinetics

Pharmacokinetic studies suggest that this compound possesses favorable properties such as good oral bioavailability and metabolic stability, making it a suitable candidate for further development as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-bromo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide, and how can reaction conditions be optimized?

- The synthesis typically involves multi-step reactions starting with brominated benzoic acid derivatives. A common approach includes coupling a bromobenzamide precursor with a 2-phenylpyrimidin-5-yl ethylamine intermediate under amide bond-forming conditions (e.g., using HATU or EDCI as coupling agents in DMF or DCM) . Optimization focuses on solvent choice (e.g., DMSO for enhanced solubility), temperature control (60–100°C), and catalyst selection to improve yields (>70%) and minimize byproducts like unreacted amines or hydrolyzed intermediates .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions (e.g., bromine at C2, pyrimidine ring protons) .

- Mass Spectrometry (MS): High-resolution MS verifies molecular weight (e.g., [M+H]+ peak at ~424.3 g/mol) .

- High-Performance Liquid Chromatography (HPLC): Ensures purity (>95%) by detecting trace impurities from incomplete coupling or side reactions .

Q. How is the compound’s preliminary biological activity assessed in vitro?

- Binding assays: Screen for interactions with targets like G-protein-coupled receptors (GPCRs) or kinases using fluorescence polarization or surface plasmon resonance .

- Cellular viability assays: Test cytotoxicity in cancer cell lines (e.g., IC50 values via MTT assays) .

Advanced Research Questions

Q. What experimental strategies address low yields in the final coupling step?

- Byproduct analysis: Use LC-MS to identify side products (e.g., dimerization or bromine displacement). Adjust stoichiometry (1.2:1 amine:acid ratio) or employ protecting groups for reactive sites .

- Alternative coupling reagents: Replace EDCI with T3P® (propylphosphonic anhydride) to enhance efficiency in polar aprotic solvents .

Q. How can contradictory data in receptor binding studies be resolved?

- Orthogonal validation: Combine radioligand displacement assays with functional assays (e.g., cAMP modulation for GPCRs) to confirm target engagement .

- Structural analysis: Co-crystallize the compound with its target (e.g., histamine receptors) using X-ray diffraction (SHELX programs for refinement ).

Q. What computational methods predict the compound’s structure-activity relationships (SAR)?

- Molecular docking: Simulate binding poses in receptor active sites (e.g., AutoDock Vina) to prioritize derivatives with improved affinity .

- QSAR modeling: Use Hammett constants for substituents (e.g., bromine’s electron-withdrawing effect) to correlate chemical features with activity .

Q. How are pharmacokinetic properties (e.g., metabolic stability) evaluated?

- Microsomal stability assays: Incubate the compound with liver microsomes to measure half-life and identify metabolic hotspots (e.g., pyrimidine ring oxidation) .

- Plasma protein binding: Use equilibrium dialysis to assess free fraction, critical for dose optimization .

Methodological Notes

- Synthetic challenges: highlights the importance of solvent choice (DMF vs. DCM) in minimizing side reactions during pyrimidine coupling .

- Biological relevance: Fluorine/bromine synergy in similar benzamides enhances lipophilicity and target affinity, suggesting SAR optimization pathways .

- Data reliability: Cross-reference NMR shifts with databases (e.g., PubChem ) to validate structural assignments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.